An In-depth Technical Guide on the Physicochemical Properties of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and key chemical attributes.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a prominent heterocyclic motif in contemporary chemical research, largely due to its straightforward and efficient synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". This reaction's reliability, high yields, and tolerance of a wide range of functional groups have made 1,4-disubstituted 1,2,3-triazoles ubiquitous building blocks in various scientific disciplines.
The triazole core itself imparts a unique set of properties to a molecule. It is a rigid, planar structure with a significant dipole moment, capable of participating in hydrogen bonding and other non-covalent interactions. These characteristics make it an excellent scaffold for the design of bioactive compounds, as it can mimic the geometry of peptide bonds and engage with biological targets. The metabolic stability of the triazole ring further enhances its appeal in drug discovery. The incorporation of a carboxylic acid function at the 4-position introduces a key acidic handle for further derivatization or for direct interaction with biological receptors. The 1-(4-ethylphenyl) substituent provides a lipophilic domain, influencing the molecule's overall solubility and potential for hydrophobic interactions.
Synthesis of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
The synthesis of the title compound can be efficiently achieved through a two-step process, beginning with the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the corresponding ethyl ester, followed by saponification to yield the desired carboxylic acid. This approach ensures high regioselectivity for the 1,4-disubstituted product.
Synthesis Pathway
The synthesis commences with the reaction of 1-azido-4-ethylbenzene with ethyl propiolate, catalyzed by a copper(I) source, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The resulting ethyl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate is then hydrolyzed under basic conditions to afford the final product.
Caption: Synthesis of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate
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To a solution of 1-azido-4-ethylbenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water, add ethyl propiolate (1.1 eq).
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In a separate flask, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and add it to the reaction mixture.
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Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water to the reaction mixture.
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Stir the resulting mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl ester.
Causality: The use of a copper(I) catalyst, generated in situ from CuSO4 and sodium ascorbate, is crucial for the regioselective formation of the 1,4-disubstituted triazole. The t-BuOH/H2O solvent system is effective for dissolving both the organic starting materials and the inorganic catalyst salts.
Step 2: Saponification to 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.
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Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.
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The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the pure carboxylic acid.
Causality: Saponification using a strong base like NaOH effectively hydrolyzes the ester to the corresponding carboxylate salt. Subsequent acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.
Physicochemical Properties
While specific experimental data for 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not widely available in the literature, its properties can be reliably predicted based on data from closely related analogs and computational models.
| Property | Predicted/Estimated Value | Remarks and References |
| Molecular Formula | C₁₁H₁₁N₃O₂ | - |
| Molecular Weight | 217.23 g/mol | - |
| Appearance | White to off-white solid | Based on similar 1-aryl-1,2,3-triazole-4-carboxylic acids. |
| Melting Point | 229-241 °C | Estimated based on structurally similar compounds like 4-(4-((formyloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid (mp 240-241 °C). |
| pKa | ~3.0 - 4.0 | 1,2,3-Triazole-4-carboxylic acids are generally weak acids. The pKa of N-methyl-1H-1,2,3-triazole-4-carboxylic acid is reported to be 2.95. |
| Solubility | Poorly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The carboxylic acid group enhances polarity, but the ethylphenyl group increases lipophilicity. Solubility in aqueous media is expected to increase significantly at higher pH due to deprotonation of the carboxylic acid. |
| LogP | ~2.5 - 3.5 | Predicted using computational models. The ethylphenyl group contributes to its lipophilicity. |
Spectroscopic Characterization
The structural elucidation of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the ethylphenyl group, the triazole proton, the ethyl group protons, and the acidic proton of the carboxylic acid.
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δ ~13.0-14.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is typically broad.
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δ ~8.5-9.0 ppm (s, 1H): Triazole ring proton (C5-H).
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δ ~7.3-7.8 ppm (m, 4H): Aromatic protons of the 4-ethylphenyl ring.
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δ ~2.7 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
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δ ~1.2 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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δ ~160-165 ppm: Carboxylic acid carbonyl carbon (-COOH).
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δ ~140-145 ppm: Quaternary carbon of the triazole ring (C4).
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δ ~120-130 ppm: Aromatic and triazole ring carbons.
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δ ~28 ppm: Methylene carbon of the ethyl group (-CH₂-).
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δ ~15 ppm: Methyl carbon of the ethyl group (-CH₃).
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
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~1700-1725 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
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~1600, ~1500, ~1450 cm⁻¹: C=C and C=N stretching of the aromatic and triazole rings.
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~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.
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~2900-3000 cm⁻¹: C-H stretching of the aromatic and alkyl groups.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
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[M+H]⁺: Expected at m/z 218.0924
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[M-H]⁻: Expected at m/z 216.0778
Potential Applications
Derivatives of 1,2,3-triazole-4-carboxylic acid are widely explored in drug discovery and materials science due to their versatile chemical nature and biological activities.
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Drug Discovery: The 1,2,3-triazole scaffold is a known bioisostere for amide bonds and other functional groups, making it a valuable component in the design of enzyme inhibitors and receptor antagonists. Carboxylic acid derivatives, in particular, have been investigated as inhibitors of enzymes such as xanthine oxidase. The ethylphenyl moiety can engage in hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity.
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Materials Science: The rigid, polar nature of the triazole ring makes it a useful component in the design of functional materials, including polymers and metal-organic frameworks (MOFs). The carboxylic acid group can serve as a coordination site for metal ions or as a reactive handle for polymerization.
Caption: Potential application areas for the title compound.
Conclusion
1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetically accessible and versatile molecule with significant potential in various fields of chemical research. Its physicochemical properties, characterized by a combination of a polar, rigid triazole-carboxylic acid core and a lipophilic ethylphenyl substituent, make it an attractive candidate for the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding of its synthesis, characterization, and key properties to aid researchers in their future investigations of this promising compound.
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